3-Pentylcyclopentyl propionate

Lipophilicity Partition coefficient Formulation compatibility

3-Pentylcyclopentyl propionate (CAS 84604-50-2; IUPAC: (3-pentylcyclopentyl) propanoate; synonym: pentyl 3-cyclopentylpropanoate) is a saturated aliphatic ester belonging to the cyclopentylpropionate ester class, with molecular formula C13H24O2 and molecular weight 212.33 g/mol. It is registered under EINECS 283-331-5 and is catalogued in authoritative databases including PubChem (CID and the NIST Chemistry WebBook.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 84604-50-2
Cat. No. B12663885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentylcyclopentyl propionate
CAS84604-50-2
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(C1)OC(=O)CC
InChIInChI=1S/C13H24O2/c1-3-5-6-7-11-8-9-12(10-11)15-13(14)4-2/h11-12H,3-10H2,1-2H3
InChIKeyBWSWHVCPJCKMRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pentylcyclopentyl Propionate (CAS 84604-50-2): Physicochemical Identity and Procurement Baseline


3-Pentylcyclopentyl propionate (CAS 84604-50-2; IUPAC: (3-pentylcyclopentyl) propanoate; synonym: pentyl 3-cyclopentylpropanoate) is a saturated aliphatic ester belonging to the cyclopentylpropionate ester class, with molecular formula C13H24O2 and molecular weight 212.33 g/mol [1]. It is registered under EINECS 283-331-5 and is catalogued in authoritative databases including PubChem (CID 530541) and the NIST Chemistry WebBook [2]. The compound is structurally characterized by a cyclopentyl ring bearing a 3-pentyl substituent and esterified with propionic acid, yielding computed physicochemical descriptors of XLogP3 = 4.4, zero hydrogen bond donors, two hydrogen bond acceptors, eight rotatable bonds, and a topological polar surface area of 26.3 Ų [1]. Its reported experimental boiling point is approximately 260.3 °C at 760 mmHg, with a flash point near 113.6 °C and a density of approximately 0.92 g/cm³ [3].

Why 3-Pentylcyclopentyl Propionate Cannot Be Generically Substituted by In-Class Analogs


Cyclopentylpropionate esters span a wide range of physicochemical properties that directly govern their performance in applications ranging from fragrance formulation to synthetic intermediate use. 3-Pentylcyclopentyl propionate exhibits an XLogP3 of 4.4, which is substantially higher than the simpler cyclopentyl propionate (XLogP3 ≈ 1.9) and over 1.9 log units above methyl dihydrojasmonate (LogP ≈ 2.50) [1][2][3]. Its boiling point (260.3 °C) is intermediate between cyclopentyl propionate (178.1 °C) and methyl dihydrojasmonate (307.8 °C), meaning interchange can shift headspace volatility by over 80 °C [2][4]. These differences in lipophilicity and volatility are not merely incremental; they dictate solvent compatibility, GC retention behaviour, olfactory release kinetics, and partitioning into non-aqueous matrices. Generic substitution without accounting for these quantitative differences risks formulation failure, altered scent profiles, or unexpected reactivity in synthetic pathways. The sections below present the available quantitative evidence that enables a data-driven procurement decision for this specific ester over its closest analogs.

Quantitative Differentiation Evidence for 3-Pentylcyclopentyl Propionate vs. Closest Analogs


Lipophilicity Advantage: 3-Pentylcyclopentyl Propionate Delivers 2.3-Fold Higher XLogP3 Than Cyclopentyl Propionate

3-Pentylcyclopentyl propionate exhibits a computed XLogP3 of 4.4, which is approximately 2.3-fold higher than that of the simpler analog cyclopentyl propionate (XLogP3 ≈ 1.9) and 1.8 units above methyl dihydrojasmonate (LogP ≈ 2.50) [1][2]. This logP differential translates to an estimated 200-fold greater partitioning into non-polar phases relative to cyclopentyl propionate under equilibrium conditions, based on the logP-ratio principle. The lipophilicity arises primarily from the 3-pentyl substituent on the cyclopentyl ring, which extends the hydrocarbon character of the molecule without increasing hydrogen-bonding capacity.

Lipophilicity Partition coefficient Formulation compatibility

Volatility Precision: Intermediate Boiling Point of 260.3 °C Enables Targeted Headspace Performance Between Light and Heavy Esters

The boiling point of 3-pentylcyclopentyl propionate at atmospheric pressure (760 mmHg) is 260.3 °C, which positions it in a distinct volatility window between the lighter cyclopentyl propionate (178.1 °C) and the heavier methyl dihydrojasmonate (307.8 °C) [1][2]. The 82.2 °C increase over cyclopentyl propionate results from the addition of the C5 alkyl chain and the extended propionate ester linkage, which collectively increase molecular weight by 70.1 g/mol and add five rotatable bonds. Compared with the homologous 3-pentylcyclopentyl butyrate (276.3 °C), the propionate ester provides a 16.0 °C lower boiling point, offering finer volatility tuning for applications where the butyrate is too retentive [3].

Volatility Boiling point Headspace analysis Fragrance release kinetics

Flash Point Safety Margin: 3-Pentylcyclopentyl Propionate Offers 57.2 °C Higher Flash Point Than Cyclopentyl Propionate

The reported flash point of 3-pentylcyclopentyl propionate is 113.6 °C, which is 57.2 °C higher than that of cyclopentyl propionate (56.4 °C) and comparable to that of 3-pentylcyclopentyl butyrate (124.8 °C) [1][2][3]. The flash point of methyl dihydrojasmonate lies in a similar range at approximately 130.8 °C . A flash point above 93 °C classifies the target compound outside the scope of many flammable liquid regulatory categories that would apply to cyclopentyl propionate, potentially reducing storage and transport compliance burdens.

Flash point Safety Handling Storage classification

Structural Distinction from Jasmonate Esters: Absence of the Cyclopentanone Moiety Reduces Reactivity and Shifts Odor Profile Away from Floral-Jasmine Notes

3-Pentylcyclopentyl propionate differs fundamentally from the commercially dominant jasmonate esters (methyl dihydrojasmonate, CAS 24851-98-7; propyl dihydrojasmonate, CAS 158474-72-7) in that its cyclopentyl ring is fully saturated and lacks the 3-oxo (ketone) group characteristic of jasmonates [1][2]. The jasmonate esters possess a reactive cyclopentanone core that participates in Schiff base formation with amines, undergoes keto-enol tautomerism, and is susceptible to nucleophilic addition, whereas the target compound is an inert, fully saturated ester. The methyl dihydrojasmonate molecular formula (C13H22O3 vs. C13H24O2) reflects the presence of a third oxygen atom and one fewer degree of saturation. This structural dichotomy has implications for both chemical stability in formulations containing nucleophiles and for olfactory character, since the ketone group is a key contributor to the jasmine-like odor of methyl dihydrojasmonate (Hedione) [3].

Structural differentiation Odor profile Chemical stability Jasmonate analogs

GC-MS Kovats Retention Index of 1566 Provides an Unambiguous System-Independent Identifier for Method Development

The semi-standard non-polar Kovats retention index (RI) for 3-pentylcyclopentyl propionate is reported as 1566 on a non-polar column [1]. This system-independent value enables unequivocal identification in GC-MS workflows and serves as a reference for method development. For context, simple aliphatic esters of comparable carbon number typically elute in the RI range of 1100–1400 on non-polar columns, meaning the cyclopentyl ring and branching contribute approximately 160–460 RI units of additional retention beyond what a linear ester of similar mass would exhibit. The NIST GC-MS library also provides a reference mass spectrum (NIST Number 292332) with base peak m/z 143, further enabling confident peak assignment [2].

Gas chromatography Kovats retention index Analytical method development Quality control

Density Specification of 0.92 g/cm³ Differentiates from Methyl Dihydrojasmonate for Formulation Volume-to-Weight Conversions

The density of 3-pentylcyclopentyl propionate is reported as 0.92 g/cm³, which is approximately 7.8% lower than that of methyl dihydrojasmonate (0.998 g/cm³ at 25 °C) and 5.2% lower than cyclopentyl propionate (0.97 g/cm³) [1][2][3]. The density is nearly identical to that of 3-pentylcyclopentyl butyrate (also 0.92 g/cm³), reflecting the dominance of the pentylcyclopentyl moiety in determining bulk density within this ester series. The 0.078 g/cm³ difference from methyl dihydrojasmonate means that for a 100 L formulation batch, substituting the target would result in approximately 7.8 kg less mass if measured volumetrically, a discrepancy that must be accounted for in precise fragrance compounding.

Density Formulation metrology Volume-to-weight conversion Process engineering

Evidence-Backed Application Scenarios for 3-Pentylcyclopentyl Propionate (CAS 84604-50-2)


Mid-Volatility Fragrance Ingredient Requiring Higher Lipophilicity Than Conventional Jasmonate Esters

With a boiling point of 260.3 °C and XLogP3 of 4.4, 3-pentylcyclopentyl propionate is suited for fragrance compositions where a mid-to-base note volatility profile is desired along with enhanced affinity for non-polar carrier matrices such as candle waxes, silicone-based personal care products, or oil-based diffuser formulations [1][2]. Its lipophilicity, approximately 2.5 XLogP3 units above cyclopentyl propionate, improves retention in hydrophobic media, potentially extending fragrance longevity compared to more polar ester alternatives. The absence of the cyclopentanone ketone group distinguishes it from methyl dihydrojasmonate (Hedione), suggesting a non-floral, potentially fruitier odor character that can complement or replace jasmonate notes in compositions where floral dominance is undesired [3].

Organic Synthesis Intermediate Where a Saturated Cyclopentyl Ester Is Required to Avoid Ketone-Mediated Side Reactions

In synthetic pathways involving nucleophilic reagents such as primary amines, hydrazines, or organometallic species, the fully saturated cyclopentyl ring of 3-pentylcyclopentyl propionate eliminates the risk of imine formation, Michael addition, or keto-enol tautomerization that would complicate reactions with jasmonate-derived intermediates [1]. The compound can serve as a protected alcohol precursor, releasing 3-pentylcyclopentanol upon ester hydrolysis, or as a stable ester building block for further transesterification or reduction chemistry. Its flash point of 113.6 °C provides a safer handling profile than the more flammable cyclopentyl propionate (flash point 56.4 °C) during heated synthetic operations [2].

GC-MS Analytical Standard with Documented Kovats Retention Index and NIST Library Mass Spectrum

The combination of a Kovats retention index of 1566 (semi-standard non-polar) and a NIST library GC-MS spectrum (NIST Number 292332, base peak m/z 143) makes 3-pentylcyclopentyl propionate a viable reference compound for GC method development and quality control workflows in fragrance and flavor analysis laboratories [1][2]. Its well-characterized retention behavior enables its use as a system suitability check standard or as an internal retention time marker in complex volatile mixture analyses. The compound's intermediate boiling point positions it in a useful region of the GC chromatogram where co-elution with common fragrance ingredients is less likely than for lighter or heavier esters.

Exploratory Prodrug or Controlled-Release Ester Scaffold Based on Cyclopentylpropionate Hydrolysis Kinetics

The cyclopentylpropionate ester motif is established in pharmaceutical prodrug design (e.g., testosterone cypionate, estradiol cypionate) for extending the half-life of active pharmaceutical ingredients via slow enzymatic hydrolysis from intramuscular depots [1]. 3-Pentylcyclopentyl propionate, with its XLogP3 of 4.4 and eight rotatable bonds, represents a lipophilic ester scaffold that could be investigated for similar controlled-release applications in preclinical research settings. Its high lipophilicity relative to simpler cypionate esters (e.g., cyclopentyl propionate XLogP3 ≈ 1.9) suggests slower aqueous hydrolysis rates and greater partitioning into lipid compartments, though no direct pharmacokinetic data exist for this specific compound [2]. This scenario is presented as a class-level inference from the broader cyclopentylpropionate prodrug literature and should be validated experimentally.

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